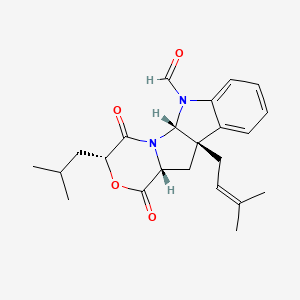

Mollenine B

CAS No.:

Cat. No.: VC1848656

Molecular Formula: C23H28N2O4

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H28N2O4 |

|---|---|

| Molecular Weight | 396.5 g/mol |

| IUPAC Name | (1S,4R,7R,9S)-9-(3-methylbut-2-enyl)-4-(2-methylpropyl)-3,6-dioxo-5-oxa-2,16-diazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-16-carbaldehyde |

| Standard InChI | InChI=1S/C23H28N2O4/c1-14(2)9-10-23-12-18-21(28)29-19(11-15(3)4)20(27)25(18)22(23)24(13-26)17-8-6-5-7-16(17)23/h5-9,13,15,18-19,22H,10-12H2,1-4H3/t18-,19-,22+,23+/m1/s1 |

| Standard InChI Key | XHYHTGJZXZEXDW-VKGYTVAMSA-N |

| Isomeric SMILES | CC(C)C[C@@H]1C(=O)N2[C@H](C[C@@]3([C@H]2N(C4=CC=CC=C43)C=O)CC=C(C)C)C(=O)O1 |

| Canonical SMILES | CC(C)CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C=O)CC=C(C)C)C(=O)O1 |

Introduction

Chemical Structure and Properties

Structural Characteristics

The precise molecular structure of Mollenine B cannot be accurately described based on the available search results. Typically, such a section would include detailed information about the compound's molecular formula, structural configuration, stereochemistry, and functional groups.

Physical and Chemical Properties

Biological Activity and Mechanisms

Structure-Activity Relationships

Structure-activity relationship (SAR) studies are crucial for understanding how molecular features influence biological activity. The search results indicate that for chromone derivatives, the position and type of substituents significantly impact their inhibitory activity against enzymes like MAO-B. For example, some compounds with methyl substitution at the R4 position showed better activity than other analogs, while others with specific substitution patterns demonstrated varying degrees of effectiveness against MAO enzymes.

Research Methodologies

Isolation and Purification Techniques

Natural product isolation typically involves extraction from biological sources, followed by purification through various chromatographic techniques. For compounds similar to what Mollenine B might be, researchers often employ techniques such as column chromatography, HPLC, and crystallization to obtain pure samples for further study.

Analytical Methods

Analytical characterization of compounds similar to Mollenine B frequently utilizes spectroscopic techniques including NMR, mass spectrometry, and infrared spectroscopy. These methods would be essential for elucidating the structure and properties of Mollenine B.

Comparative Analysis with Related Compounds

Structural Analogs

The search results discuss various chromone and coumarin derivatives that have been synthesized and tested for biological activity. For example, compounds with specific substitution patterns showed varying degrees of MAO-B inhibitory activity. Compound 16, which had a methyl substitution at the R4 position and a chlorine group at the R3 position of the phenyl ring, demonstrated high inhibitory activity with an IC50 value of 0.634 μM, approximately 12 times more active than the standard iproniazid (IC50 = 7.98 μM) .

Synthetic Approaches

Semi-Synthetic Modifications

Semi-synthetic approaches might involve chemical modification of naturally isolated Mollenine B to improve its properties or create analogs with enhanced activity.

Future Research Directions

Knowledge Gaps

Several significant knowledge gaps exist regarding Mollenine B, including its detailed structure, biological targets, and mechanism of action. Future research should prioritize these fundamental aspects before exploring potential applications.

Emerging Analytical Techniques

Advanced analytical techniques such as cryo-electron microscopy, sophisticated NMR methodologies, and computational modeling could provide deeper insights into the structural and functional properties of Mollenine B.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume